2-[2-(Dimethylamino)vinyl]benzothiazole
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Overview
Description
2-[2-(Dimethylamino)vinyl]benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Mode of Action
The exact mode of action of 2-(1,3-Benzothiazol-2-yl)ethenyl]dimethylamine is currently unknown. Benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function
Result of Action
Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that this compound may exert multiple effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 2-[2-(Dimethylamino)vinyl]benzothiazole can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, followed by cyclization to form the benzothiazole ring . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-[2-(Dimethylamino)vinyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Dimethylamino)vinyl]benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Benzothiazole derivatives, including this compound, have shown promise as anti-tubercular agents and anti-inflammatory compounds
Comparison with Similar Compounds
2-[2-(Dimethylamino)vinyl]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its anticancer activity.
What sets this compound apart is its unique dimethylamino vinyl group, which imparts distinct chemical reactivity and optical properties, making it suitable for specialized applications in fluorescence and medicinal chemistry .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOLXNQHADUHK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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